tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate

Catalog No.
S985763
CAS No.
1171920-60-7
M.F
C19H30N2O4Si
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-...

CAS Number

1171920-60-7

Product Name

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate

IUPAC Name

tert-butyl N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]carbamate

Molecular Formula

C19H30N2O4Si

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C19H30N2O4Si/c1-18(2,3)25-17(22)21-13-9-16-15(20-11-13)10-14(24-16)12-23-26(7,8)19(4,5)6/h9-11H,12H2,1-8H3,(H,21,22)

InChI Key

TXWQHLHPCRNXFF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1

Tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate is a synthetic organic compound with the molecular formula C19H30N2O4Si and a molecular weight of 378.54 g/mol. This compound features a furo[3,2-b]pyridine core, which is a bicyclic structure that includes both furan and pyridine rings. The tert-butyldimethylsilyloxy group enhances the compound's stability and solubility, making it suitable for various biological applications.

As the function of this compound is not clearly defined, a specific mechanism of action cannot be described.

  • Carbamates: Some carbamate compounds can exhibit cholinesterase inhibitory activity, which can be toxic to the nervous system. However, the specific activity of this compound is unknown.
  • Organosilicon compounds: While generally considered less toxic than other organometallics, some organosilicon compounds can irritate skin and eyes.
Typical of carbamates and silyl ethers. Key reactions include:

  • Deprotection Reactions: The tert-butyldimethylsilyloxy group can be removed under acidic or fluoride conditions, yielding the free hydroxymethyl derivative.
  • Nucleophilic Substitution: The carbamate moiety can participate in nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry.

Tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate has shown promising biological activities, particularly in inhibiting amyloid protein formation. Studies indicate that this compound may play a role in neuroprotective strategies against neurodegenerative diseases associated with amyloid plaques, such as Alzheimer's disease .

The synthesis of tert-butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate typically involves:

  • Formation of the Furo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Tert-Butyldimethylsilyloxy Group: This is often done using silylation reagents under controlled conditions.
  • Carbamoylation: The final step involves reacting the hydroxymethyl derivative with tert-butyl isocyanate to form the carbamate.

These steps require careful optimization to ensure high yields and purity of the final product.

This compound has several applications in medicinal chemistry and biochemical research:

  • Proteomics Research: It is utilized as a biochemical tool for studying protein interactions and modifications.
  • Neuroprotective Agents: Given its ability to inhibit amyloid formation, it may be explored as a therapeutic agent for neurodegenerative diseases.

Several compounds share structural or functional similarities with tert-butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridineLacks carbamate groupPrimarily studied for its silyl ether properties
Furo[3,2-b]pyridine derivativesVarious substitutions on the pyridine ringDiverse biological activities depending on substituents
Tert-butyl carbamate derivativesGeneral structure similar to carbamatesBroad applications in drug design

These comparisons highlight the unique structural features of tert-butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate that contribute to its specific biological activities and potential therapeutic applications.

Wikipedia

Tert-Butyl [2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]carbamate

Dates

Modify: 2023-08-16

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